1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

概要

説明

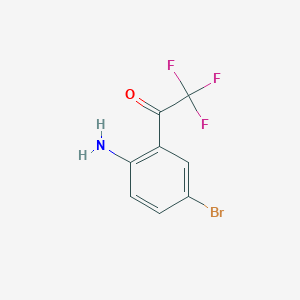

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C8H6BrF3NO It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to an ethanone backbone

準備方法

The synthesis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-5-bromobenzonitrile and trifluoroacetic anhydride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation.

Procedure: The 2-amino-5-bromobenzonitrile is reacted with trifluoroacetic anhydride in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and cost-effectiveness.

化学反応の分析

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups in the presence of suitable catalysts.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone, often referred to as a trifluoroacetophenone derivative, is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article will explore the applications of this compound in scientific research, focusing on its roles in medicinal chemistry, materials science, and analytical chemistry.

Anticancer Activity

Research has demonstrated that derivatives of trifluoroacetophenone exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated a series of trifluoroacetophenone derivatives for their cytotoxicity against breast cancer cell lines. The results indicated that compounds with amino and halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts.

Synthesis of Fluorinated Polymers

The unique trifluoromethyl group in this compound makes it an excellent candidate for synthesizing fluorinated polymers. These polymers are known for their thermal stability and chemical resistance.

Research Findings:

A recent study explored the use of trifluoroacetophenone derivatives in the synthesis of poly(aryl ether ketones). The incorporation of such compounds improved the thermal properties of the resulting polymers significantly.

Development of Analytical Reagents

The compound can also serve as a precursor for developing analytical reagents used in detecting various analytes. Its ability to form stable complexes with metal ions has been utilized in spectrophotometric methods.

Case Study:

A research article highlighted the use of this compound as a reagent for the spectrophotometric determination of copper ions in environmental samples. The method showed high sensitivity and selectivity, making it suitable for trace analysis.

Summary Table: Applications Overview

| Application Area | Description | Key Findings/References |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through apoptosis induction | Journal of Medicinal Chemistry |

| Materials Science | Synthesis of high-performance fluorinated polymers | Polymer synthesis studies |

| Analytical Chemistry | Development of reagents for metal ion detection | Spectrophotometric methods |

作用機序

The mechanism of action of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.

類似化合物との比較

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:

2-Amino-5-bromopyridine: This compound has a pyridine ring instead of a phenyl ring, which affects its chemical reactivity and biological activity.

(2-Amino-5-bromophenyl)-(pyridin-2-yl)methanone: This compound has a pyridinyl group attached to the phenyl ring, which can influence its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula CHBrFNO and a molecular weight of 268.03 g/mol. It has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

- IUPAC Name : 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one

- CAS Number : 1233967-22-0

- Molecular Structure : The compound features a trifluoroethanone moiety and an amino group ortho to a brominated phenyl ring.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-cancer properties and effects on cellular mechanisms. The following sections detail specific findings related to its biological activity.

Anticancer Activity

-

Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. For instance, derivatives with similar structures have been shown to affect mitochondrial permeability and deplete cellular thiol content, leading to cell death via apoptosis or necrosis in K562 leukemia cells .

Compound Cell Line Mechanism Effect TSC-H K562 Mitochondrial permeability Induced apoptosis TSC-F K562 GSH depletion Induced cell death - Case Studies : A study on thiosemicarbazone derivatives indicated that modifications on the phenyl ring significantly influenced their cytotoxicity and mechanism of action. The presence of bromine and trifluoromethyl groups was associated with enhanced activity against certain cancer cell lines .

Toxicological Profile

The safety data sheet for this compound indicates potential hazards associated with inhalation and skin contact. It is classified as harmful if swallowed or if it comes into contact with skin .

| Hazard Type | Description |

|---|---|

| Inhalation | May cause respiratory irritation |

| Skin Contact | Harmful upon contact; requires immediate washing |

| Eye Contact | Irritation possible; requires thorough rinsing |

Research Findings

- Cellular Studies : Investigations into the effects of this compound on various cancer cell lines have shown promising results in inhibiting proliferation and inducing apoptosis. For example, derivatives were tested for their ability to inhibit cathepsin L, a target for cancer therapy, showing significant inhibition at low concentrations .

- Comparative Analysis : Similar compounds have demonstrated varying degrees of biological activity based on structural modifications. The introduction of halogens (like bromine) and functional groups (like amino) can enhance or diminish the biological efficacy of these compounds.

特性

IUPAC Name |

1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTOSTWUQONVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676601 | |

| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233967-22-0 | |

| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233967-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。